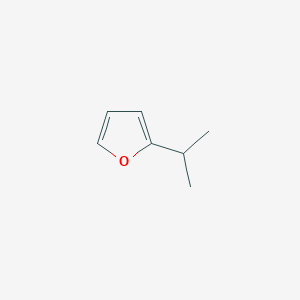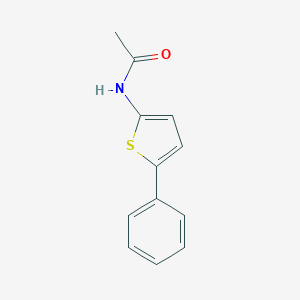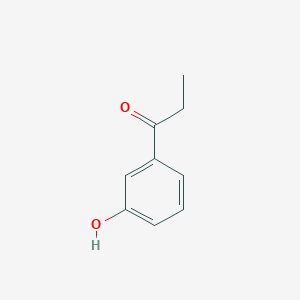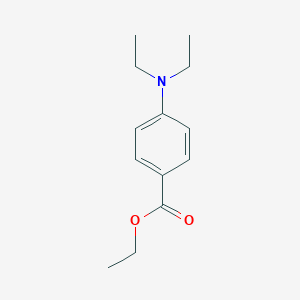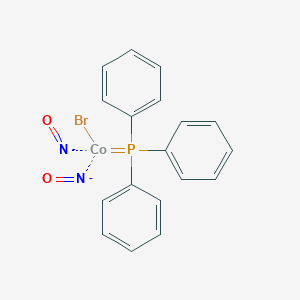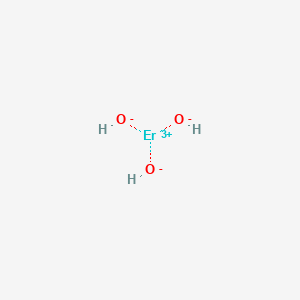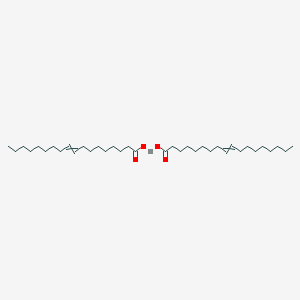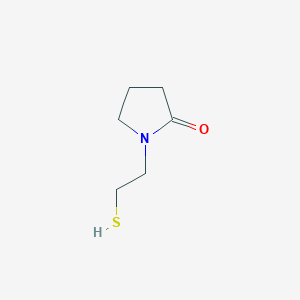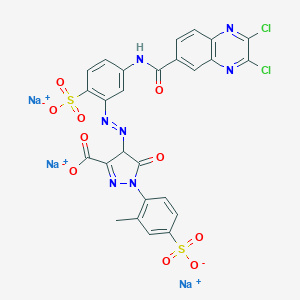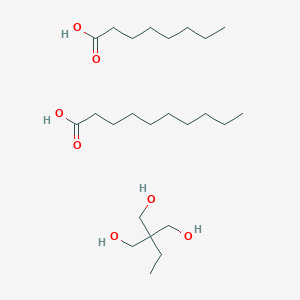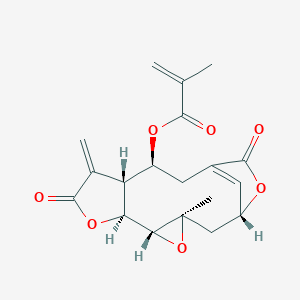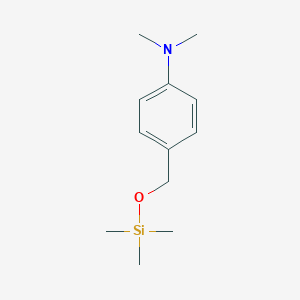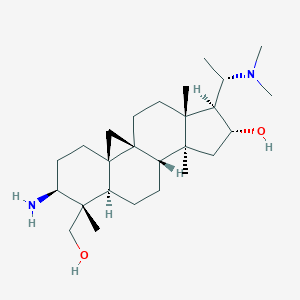
Cyclobuxidine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobuxidine F is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of cyclohexylamines and has been found to have unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Cyclobuxidine F is not fully understood, but it is believed to act on the central nervous system. It has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have an impact on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical And Physiological Effects
Cyclobuxidine F has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been found to have an impact on the levels of glutamate, which is involved in learning and memory. Cyclobuxidine F has been shown to have a positive effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Advantages And Limitations For Lab Experiments
Cyclobuxidine F has several advantages for lab experiments. It has a low toxicity profile and can be used in combination with other drugs to enhance their efficacy. It has also been found to have a high degree of purity, which makes it suitable for use in biochemical assays. However, there are also limitations to the use of Cyclobuxidine F in lab experiments. It is relatively expensive, and the synthesis method is complex, which can limit its availability.
Future Directions
There are several future directions for the study of Cyclobuxidine F. One area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of research is the investigation of its therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. There is also a need for more studies to investigate the mechanism of action and the biochemical and physiological effects of Cyclobuxidine F.
Conclusion:
In conclusion, Cyclobuxidine F is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its unique biochemical and physiological effects make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclobuxidine F have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Synthesis Methods
The synthesis of Cyclobuxidine F involves a series of chemical reactions starting from cyclohexanone. The key steps involve the reduction of cyclohexanone to cyclohexanol followed by the reaction with hydroxylamine to form cyclohexanone oxime. This is then cyclized to form Cyclobuxidine F. The yield of this process is relatively high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
Cyclobuxidine F has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Cyclobuxidine F has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
properties
CAS RN |
14155-69-2 |
|---|---|
Product Name |
Cyclobuxidine F |
Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |
InChI |
InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22-,23+,24-,25+,26-/m0/s1 |
InChI Key |
NRLDULXFOAMEBL-UPNLIFCTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO)N)C)C)O)N(C)C |
SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
